molecular formula C12H18N2O4S B13725026 3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide

Cat. No.: B13725026
M. Wt: 286.35 g/mol
InChI Key: JCYAIEAVHQNPIK-UHFFFAOYSA-N
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Description

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an amino group, a tetrahydro-pyran ring, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-hydroxybenzenesulfonamide with tetrahydro-pyran-4-ylmethanol in the presence of a suitable catalyst to form the ether linkage. This intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The tetrahydro-pyran ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide
  • 3-Amino-4-(methoxy)-benzenesulfonamide
  • 3-Amino-4-(tetrahydro-furan-4-ylmethoxy)-benzenesulfonamide

Uniqueness

3-Amino-4-(tetrahydro-pyran-4-ylmethoxy)-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tetrahydro-pyran ring distinguishes it from other similar compounds, providing unique structural and functional properties.

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

3-amino-4-(oxan-4-ylmethoxy)benzenesulfonamide

InChI

InChI=1S/C12H18N2O4S/c13-11-7-10(19(14,15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,13H2,(H2,14,15,16)

InChI Key

JCYAIEAVHQNPIK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

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